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molecular formula C6H6ClN3O4 B8809421 6-Chloro-1,3-dimethyl-5-nitropyrimidine-2,4(1h,3h)-dione CAS No. 1203-25-4

6-Chloro-1,3-dimethyl-5-nitropyrimidine-2,4(1h,3h)-dione

Cat. No. B8809421
M. Wt: 219.58 g/mol
InChI Key: ZOPMTVMJANWXKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04518685

Procedure details

To 25 ml of surfuric acid was gradually added 8.5 g (0.049 mol) of 6-chloro-1,3-dimethyluracil as described in Synthesis Example 1. To the solution was gradually added at 0° to 5° C. 8.5 ml of fuming nitric acid and the mixture was stirred for 5 minutes. The reaction solution was poured onto ice and extracted twice with chloroform. The organic layer was dried with anhydrous magnesium sulfate, concentrated and the crystals thus-obtained were recrystallized from a solvent mixture of ethyl acetate and hexane to obtain 7.5 g of 6-chloro-1,3-dimethyl-5-nitrouracil.
[Compound]
Name
surfuric acid
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
8.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]([CH3:8])[C:6](=[O:9])[N:5]([CH3:10])[C:4](=[O:11])[CH:3]=1.[N+:12]([O-])([OH:14])=[O:13]>>[Cl:1][C:2]1[N:7]([CH3:8])[C:6](=[O:9])[N:5]([CH3:10])[C:4](=[O:11])[C:3]=1[N+:12]([O-:14])=[O:13]

Inputs

Step One
Name
surfuric acid
Quantity
25 mL
Type
reactant
Smiles
Step Two
Name
Quantity
8.5 g
Type
reactant
Smiles
ClC1=CC(N(C(N1C)=O)C)=O
Step Three
Name
Quantity
8.5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in Synthesis Example 1
ADDITION
Type
ADDITION
Details
To the solution was gradually added at 0° to 5° C
ADDITION
Type
ADDITION
Details
The reaction solution was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted twice with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the crystals thus-obtained
CUSTOM
Type
CUSTOM
Details
were recrystallized from a solvent mixture of ethyl acetate and hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(N(C(N1C)=O)C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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